3,4-Difluoroanisole

概要

説明

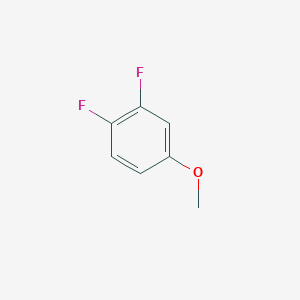

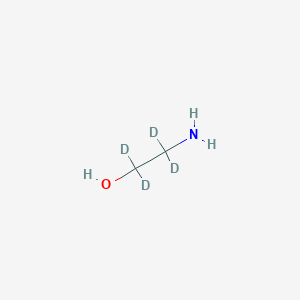

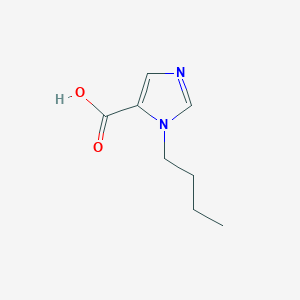

3,4-Difluoroanisole is an organic compound with the molecular formula C7H6F2O . It is a colorless transparent liquid and is used as an organic intermediate . It can be made from 3,4-difluorophenol and methyl iodide .

Molecular Structure Analysis

The molecular weight of 3,4-Difluoroanisole is 144.12 . The SMILES string representation isCOc1ccc(F)c(F)c1 . The InChI representation is 1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . Physical And Chemical Properties Analysis

3,4-Difluoroanisole is a liquid at room temperature . It has a density of 1.216 g/mL at 25 °C , a boiling point of 149.6±20.0 °C at 760 mmHg , and a flash point of 55.0±0.0 °C . The refractive index is 1.469 .科学的研究の応用

Organic Synthesis

3,4-Difluoroanisole: is a valuable compound in organic chemistry, particularly in the synthesis of complex molecules. Its difluoromethyl group can act as a directing group in various chemical reactions, facilitating the introduction of additional functional groups at specific positions on the aromatic ring . This property is crucial for the synthesis of pharmaceuticals and agrochemicals where precise structural configuration is required.

Material Science

In material science, 3,4-Difluoroanisole is used as a precursor for the preparation of advanced materials. Its ability to undergo polymerization makes it a candidate for creating novel polymeric structures with potential applications in coatings, adhesives, and high-performance materials .

Analytical Chemistry

3,4-Difluoroanisole: serves as a standard in chromatographic analysis due to its distinct chemical properties. It is used to calibrate instruments and validate analytical methods, ensuring accurate measurement of chemical substances in various samples .

Pharmacology

In pharmacology, 3,4-Difluoroanisole is explored for its potential as a building block in drug design and development. Its fluorinated aromatic structure is of particular interest in the creation of molecules with enhanced metabolic stability and bioavailability .

Environmental Science

The environmental impact of fluorinated compounds like 3,4-Difluoroanisole is a subject of research. Studies focus on its biodegradation and potential accumulation in ecosystems to assess its environmental footprint and develop strategies for safe disposal .

Industrial Applications

Industrially, 3,4-Difluoroanisole is involved in the manufacture of specialty chemicals. Its reactivity with various organic and inorganic compounds makes it a versatile intermediate in the production of dyes, resins, and other industrial chemicals .

Bioprocessing

In bioprocessing, 3,4-Difluoroanisole may be used in the synthesis of biochemicals through enzymatic reactions or microbial fermentation processes. Its incorporation into complex biological pathways can lead to the production of valuable biomolecules .

Cell Culture and Transfection

Lastly, 3,4-Difluoroanisole has potential applications in cell culture and transfection techniques. It could be used to modify culture media or as a component in transfection reagents to improve the efficiency of genetic material delivery into cells .

Safety and Hazards

3,4-Difluoroanisole is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

作用機序

Biochemical Pathways

The biochemical pathways affected by 3,4-Difluoroanisole are currently unknown . More research is needed to determine which pathways are affected and the downstream effects of these interactions.

Pharmacokinetics

It’s known that the compound has a molecular weight of 14412 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3,4-Difluoroanisole’s action are currently unknown

特性

IUPAC Name |

1,2-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEVNUCNUTYYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340878 | |

| Record name | 3,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoroanisole | |

CAS RN |

115144-40-6 | |

| Record name | 1,2-Difluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115144-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the safety concerns associated with the metalation of 3,4-Difluoroanisole and how can they be mitigated?

A: Research has shown that the lithiated anion of 3,4-Difluoroanisole can undergo exothermic decomposition at temperatures above -47°C. [] This decomposition poses a significant thermal hazard, particularly during reactions involving metalation and subsequent acylation. The decomposition was observed to have a peak adiabatic temperature rise rate of 120°C/min. [] To mitigate this hazard, Magnesium Chloride (MgCl2) can be introduced to the reaction. MgCl2 stabilizes the reactive lithiated species, thereby reducing the decomposition rate and enhancing safety during synthesis. [] This stabilization strategy has proven successful even at larger scales, demonstrating its practicality for industrial applications. []

Q2: Can you provide insights into the conformational behavior of 3,4-Difluoroanisole?

A: While the provided abstracts don't offer detailed conformational insights, the title of the second research article suggests that 3,4-Difluoroanisole exhibits different rotamers. [] These rotamers likely arise from the different possible orientations of the methoxy group relative to the aromatic ring. Advanced spectroscopic techniques like two-color resonant two-photon mass-analyzed threshold ionization spectroscopy can be employed to study these rotamers and their energetic differences. [] Understanding the conformational landscape of this molecule can be crucial for comprehending its interactions in chemical reactions and biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)

![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)